molecular formula C20H26N2O2S B11113487 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

Cat. No.: B11113487
M. Wt: 358.5 g/mol
InChI Key: XATFZKOTHVSASC-UHFFFAOYSA-N
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Description

1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a phenyl group and a sulfonyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted piperazines.

Scientific Research Applications

1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The phenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: A simpler piperazine derivative with similar structural features but lacking the sulfonyl group.

    4-Phenylpiperidine: Another related compound with a piperidine ring instead of a piperazine ring.

    N-Phenylsulfonylpiperazine: A compound with a similar sulfonyl group but different substitution pattern on the piperazine ring.

Uniqueness

1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is unique due to the presence of both phenyl and sulfonyl groups, which confer distinct chemical and biological properties. The tetramethyl substitution on the phenyl ring further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-phenyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26N2O2S/c1-15-14-16(2)18(4)20(17(15)3)25(23,24)22-12-10-21(11-13-22)19-8-6-5-7-9-19/h5-9,14H,10-13H2,1-4H3

InChI Key

XATFZKOTHVSASC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C)C

Origin of Product

United States

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